molecular formula C8H14N2O4S B101439 Sulfanilic acid, compd. with 2-aminoethanol (1:1) CAS No. 15730-83-3

Sulfanilic acid, compd. with 2-aminoethanol (1:1)

Cat. No. B101439
CAS RN: 15730-83-3
M. Wt: 234.28 g/mol
InChI Key: HGHYGRYUGKKTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfanilic acid, compd. with 2-aminoethanol (1:1) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a combination of sulfanilic acid and 2-aminoethanol, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. with 2-aminoethanol (1:1), its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of sulfanilic acid, compd. with 2-aminoethanol (1:1) is not well understood. However, it is believed that the compound may act by inhibiting the growth of bacteria and fungi through the disruption of their cell membranes or by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
Sulfanilic acid, compd. with 2-aminoethanol (1:1) has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, this compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using sulfanilic acid, compd. with 2-aminoethanol (1:1) in lab experiments is its solubility in water and ethanol, which makes it easy to work with. Additionally, this compound is relatively inexpensive and readily available. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which makes it difficult to predict its effects in different experimental systems.

Future Directions

There are several future directions for research on sulfanilic acid, compd. with 2-aminoethanol (1:1). One area of research is the development of new synthetic methods for this compound, which may lead to improved yields and purity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential applications in the development of new antibiotics and other therapeutic agents. Finally, research is needed to explore the use of this compound in other areas, such as catalysis and materials science.

Synthesis Methods

Sulfanilic acid, compd. with 2-aminoethanol (1:1) can be synthesized by the reaction of sulfanilic acid and 2-aminoethanol in a 1:1 molar ratio. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, at a temperature of around 100°C. The resulting compound is a white crystalline solid that is soluble in water and ethanol.

Scientific Research Applications

Sulfanilic acid, compd. with 2-aminoethanol (1:1) has been studied for its potential applications in various fields of scientific research. It has been used as a reagent in the determination of nitrite and nitrate in water and food samples, as well as in the synthesis of metal complexes for catalytic and biological applications. Additionally, this compound has been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

15730-83-3

Product Name

Sulfanilic acid, compd. with 2-aminoethanol (1:1)

Molecular Formula

C8H14N2O4S

Molecular Weight

234.28 g/mol

IUPAC Name

4-aminobenzenesulfonic acid;2-aminoethanol

InChI

InChI=1S/C6H7NO3S.C2H7NO/c7-5-1-3-6(4-2-5)11(8,9)10;3-1-2-4/h1-4H,7H2,(H,8,9,10);4H,1-3H2

InChI Key

HGHYGRYUGKKTPL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)O.C(CO)N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)O.C(CO)N

Other CAS RN

15730-83-3

Origin of Product

United States

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